molecular formula C6H10 B1458399 Cyclohexene-4,4,5,5-D4 CAS No. 68756-10-5

Cyclohexene-4,4,5,5-D4

Cat. No. B1458399
CAS RN: 68756-10-5
M. Wt: 86.17 g/mol
InChI Key: HGCIXCUEYOPUTN-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexene-4,4,5,5-D4 is an isotopically labeled cyclohexene compound with a deuterium atom substituted at each of the four positions of the ring. It is a valuable tool used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and mechanistic studies.

Mechanism Of Action

The mechanism of action of Cyclohexene-4,4,5,5-D4 is dependent on the specific scientific research application in which it is used. In organic synthesis, it is used as a model compound to study the reaction mechanism of cyclohexene derivatives. In mechanistic studies, it is used to investigate the reaction pathways of various chemical reactions. In biochemical and physiological studies, it is used to study the effects of deuterium substitution on biochemical and physiological processes.

Biochemical And Physiological Effects

Cyclohexene-4,4,5,5-D4 has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to modify the activity of enzymes and proteins, including cytochrome P450 enzymes, which are important for drug metabolism. In physiological studies, it has been shown to affect the absorption, distribution, metabolism, and excretion of drugs. It has also been shown to affect the pharmacokinetics and pharmacodynamics of drugs.

Advantages And Limitations For Lab Experiments

The use of Cyclohexene-4,4,5,5-D4 in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low boiling point, making it easy to handle and store. Additionally, it is a useful tool for studying the reaction mechanism of cyclohexene derivatives and for investigating the reaction pathways of various chemical reactions.
The use of Cyclohexene-4,4,5,5-D4 in laboratory experiments also has some limitations. It is a relatively reactive compound, so it can be difficult to handle and store. Additionally, it is not soluble in water, so it must be handled in an inert atmosphere.

Future Directions

There are several potential future directions for the use of Cyclohexene-4,4,5,5-D4 in scientific research. One potential direction is the use of the compound in drug metabolism studies. Another potential direction is the use of the compound in mechanistic studies to investigate the reaction pathways of various chemical reactions. Additionally, it could be used in biochemical and physiological studies to study the effects of deuterium substitution on biochemical and physiological processes. Finally, it could be used in organic synthesis as a model compound to study the reaction mechanism of cyclohexene derivatives.

Scientific Research Applications

Cyclohexene-4,4,5,5-D4 is used in a variety of scientific research applications, including organic synthesis, mechanistic studies, and biochemical and physiological studies. It is used in organic synthesis as a model compound to study the reaction mechanism of cyclohexene derivatives. It is also used in mechanistic studies to investigate the reaction pathways of various chemical reactions. In biochemical and physiological studies, it is used to study the effects of deuterium substitution on biochemical and physiological processes.

properties

IUPAC Name

4,4,5,5-tetradeuteriocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCIXCUEYOPUTN-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC=CCC1([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexene-4,4,5,5-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene-4,4,5,5-D4
Reactant of Route 2
Cyclohexene-4,4,5,5-D4
Reactant of Route 3
Cyclohexene-4,4,5,5-D4
Reactant of Route 4
Cyclohexene-4,4,5,5-D4
Reactant of Route 5
Cyclohexene-4,4,5,5-D4
Reactant of Route 6
Cyclohexene-4,4,5,5-D4

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